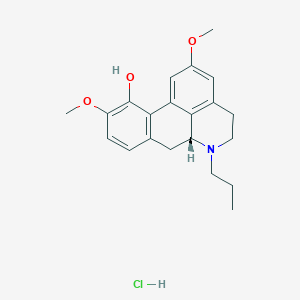![molecular formula C36H40N2O4 B13441835 N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is a complex organic compound with the molecular formula C36H40N2O4 and a molecular weight of 564.71 g/mol. This compound is known for its applications in neurology, particularly in the study of pain and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Bis(phenylmethoxy)phenyl Intermediate: This involves the reaction of phenol derivatives with benzyl chloride in the presence of a base to form the bis(phenylmethoxy)phenyl compound.
Coupling with Ethylamine Derivatives: The intermediate is then coupled with ethylamine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as depression, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves its interaction with specific molecular targets in the body. It is known to modulate adrenergic receptors, which play a crucial role in neurotransmission and the regulation of mood and stress. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-[2-[3,4-Dimethoxyphenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
- N1-[2-[3,4-Dihydroxyphenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
Uniqueness
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in neurology and other fields.
Eigenschaften
Molekularformel |
C36H40N2O4 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
N'-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-N-(2-phenylethyl)hexanediamide |
InChI |
InChI=1S/C36H40N2O4/c39-35(37-24-22-29-12-4-1-5-13-29)18-10-11-19-36(40)38-25-23-30-20-21-33(41-27-31-14-6-2-7-15-31)34(26-30)42-28-32-16-8-3-9-17-32/h1-9,12-17,20-21,26H,10-11,18-19,22-25,27-28H2,(H,37,39)(H,38,40) |
InChI-Schlüssel |
LFSNGZGMTLPBEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


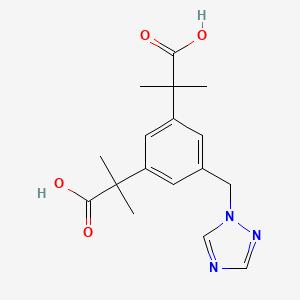
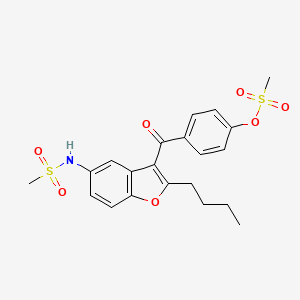

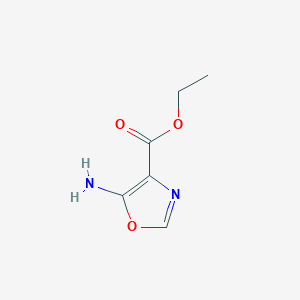
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
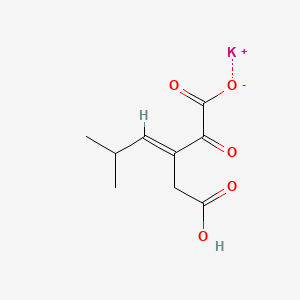
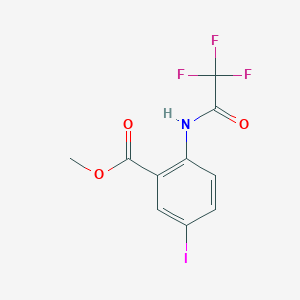
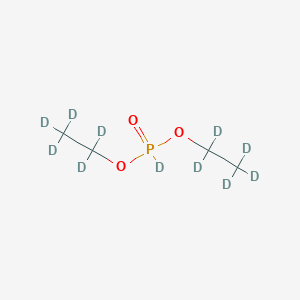
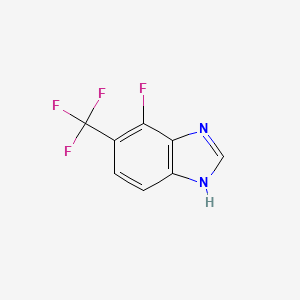

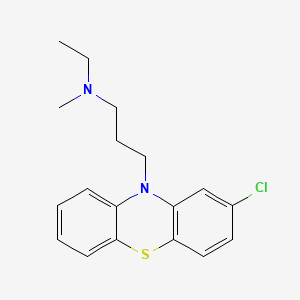
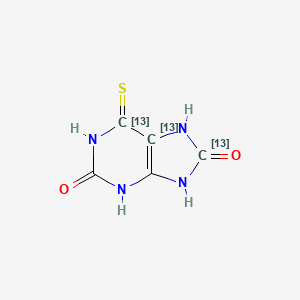
![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
